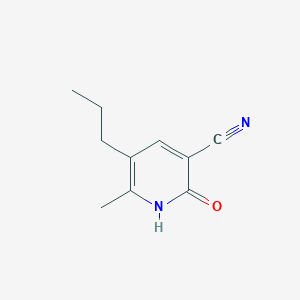

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2O/c1-3-4-8-5-9(6-11)10(13)12-7(8)2/h5H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

GKZKBARRJATKGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NC(=O)C(=C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors with Cyanogen Bromide

The most commonly reported synthetic route to 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile involves the cyclization of 2-methyl-5-propylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an organic solvent like dichloromethane at ambient temperature. The cyanogen bromide introduces the nitrile group at position 3, while the base facilitates ring closure and keto formation at position 2.

-

$$

\text{2-methyl-5-propylpyridine} + \text{cyanogen bromide} \xrightarrow[\text{NaOH}]{\text{CH}2\text{Cl}2, \text{rt}} \text{this compound}

$$ -

- Temperature: Room temperature (~25 °C)

- Solvent: Dichloromethane (CH₂Cl₂)

- Base: Sodium hydroxide (NaOH)

- Reaction time: Several hours until completion monitored by TLC

This method achieves moderate to good yields and is favored for its simplicity and mild conditions.

Alternative Green Synthetic Approaches via 4H-Pyrans

A green chemistry approach involves the use of 4H-pyran derivatives as starting materials, which undergo rearrangement and oxidative steps to yield 2-pyridone derivatives with cyano groups. The process uses mild conditions such as infrared irradiation or ultrasound to promote the reaction, reducing the need for harsh reagents.

-

- Starting from 4H-pyrans with appropriate aryl substituents.

- Acid catalysis with p-toluenesulfonic acid or sulfuric acid in ethanol.

- Energy input via infrared irradiation at ~80 °C or ultrasound at 50 °C.

- Reaction times from 15 to 25 minutes.

- Purification by recrystallization from water/ethanol mixtures.

-

- Environmentally benign conditions.

- Good yields of pyridone-carbonitrile derivatives.

- Avoidance of toxic cyanogen bromide.

-

$$

\text{4H-pyran derivative} \xrightarrow[\text{p-TsOH}]{\text{IR irradiation}} \text{ethyl-5-cyano-2-methyl-6-oxo-pyridine-3-carboxylate}

$$

Though this method is reported for ethyl carboxylate derivatives, it provides a conceptual framework adaptable for synthesizing this compound analogs.

Industrial Scale Production

At industrial scales, the synthesis of this compound often employs continuous flow reactors to enhance safety and yield, especially when handling toxic reagents like cyanogen bromide. Automated systems control reaction parameters precisely, and purification is achieved through recrystallization and chromatographic techniques to ensure product purity suitable for pharmaceutical or material science applications.

Reaction Optimization and Yield Data

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyanogen bromide route | NaOH, CH₂Cl₂, RT, 4 h | 65-75 | Moderate yield, classical method |

| IR irradiation | p-TsOH, EtOH, 80 °C, 15 min | 70-80 | Green method, milder, shorter reaction |

| Ultrasound | p-TsOH, EtOH, 50 °C, 25 min | 68-78 | Efficient energy input, good selectivity |

| Conventional heating | p-TsOH, EtOH, reflux, 25 min | 65-75 | Traditional heating, reliable yield |

Purification Techniques

Purification of the target compound typically involves recrystallization from mixed solvents such as water/ethanol (95:5) to isolate diastereoisomers and remove impurities. Chromatographic methods (e.g., silica gel column chromatography) may be employed for further purification to achieve high-purity samples for research or industrial use.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyanogen bromide cyclization | 2-methyl-5-propylpyridine | Cyanogen bromide, NaOH, CH₂Cl₂, RT | Straightforward, moderate yield | Use of toxic cyanogen bromide |

| Green IR irradiation approach | 4H-pyran derivatives | p-Toluenesulfonic acid, EtOH, IR | Mild, environmentally friendly | Requires specific substrates |

| Ultrasound-assisted synthesis | 4H-pyran derivatives | p-Toluenesulfonic acid, EtOH, ultrasound | Efficient, mild conditions | Limited substrate scope |

| Conventional heating | 4H-pyran derivatives | p-Toluenesulfonic acid, EtOH, reflux | Reliable and reproducible | Longer reaction time |

Research Discoveries and Notes

The cyanogen bromide method remains the most cited classical synthesis route, favored for its directness in introducing the nitrile group at position 3.

Green chemistry approaches using infrared irradiation and ultrasound have been developed to minimize hazardous waste and energy consumption, aligning with sustainable synthesis goals.

The presence of the propyl group at position 5 enhances lipophilicity, which can influence downstream biological activity and solubility, factors considered during synthesis scale-up.

Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic techniques (FT-IR, ^1H NMR, ^13C NMR) ensures reaction completeness and product identity.

This comprehensive analysis of preparation methods for this compound integrates classical synthetic chemistry with modern green methodologies, providing a robust framework for researchers and industrial chemists aiming to produce this compound efficiently and sustainably.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The propyl chain in the target compound increases hydrophobicity compared to ethyl () or methyl substituents. This may improve membrane permeability but reduce aqueous solubility.

- Electronic Effects : The nitrile (-CN) and ketone (-O) groups withdraw electrons, polarizing the pyridine ring. In contrast, the pyridin-4-yl group in introduces aromaticity, enabling π-π interactions .

- Solubility: Hydroxy () and amino () substituents enhance solubility via hydrogen bonding, whereas alkyl chains (e.g., propyl, butyl) diminish it .

Biological Activity

6-Methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridine family and exhibits various functional groups that contribute to its unique chemical properties and biological efficacy.

The molecular formula of this compound is , with a molecular weight of approximately 205.27 g/mol. The structure includes a pyridine ring substituted with a methyl group, a propyl group, an oxo group, and a carbonitrile group, which enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Below are some key findings regarding its biological activity:

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

These results suggest that the compound could serve as a lead molecule for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has also been explored. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study assessing the effects on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Cellular Targets: The compound may bind to specific proteins or enzymes, altering their function.

- Modulation of Metabolic Pathways: It could influence metabolic processes within cells, leading to apoptosis in cancer cells or inhibition of bacterial growth.

- Formation of Metal Complexes: Interaction with metal ions may enhance its biological activity, particularly in antimicrobial applications.

Structural Analogues and Comparisons

Several compounds share structural similarities with this compound, which can provide insights into its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Oxo-1,2-dihydropyridine derivatives | Similar core structure | Variations in substituents affect reactivity |

| 5-Methyl derivatives | Additional functional groups | Enhanced biological activity due to modifications |

| Hydroxy derivatives | Contains hydroxyl groups | Increased solubility and bioavailability |

These comparisons highlight how variations in structure can influence the biological properties of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.